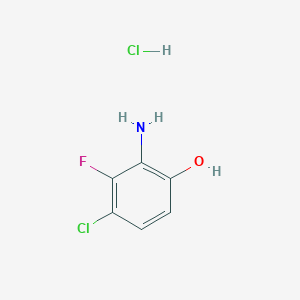

2-Amino-4-chloro-3-fluorophenol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4-chloro-3-fluorophenol hydrochloride is a chemical compound with the CAS Number: 2260932-11-2 . It has a molecular weight of 198.02 and is typically in the form of a powder . It is stored at room temperature .

Molecular Structure Analysis

The InChI code for 2-Amino-4-chloro-3-fluorophenol hydrochloride is 1S/C6H5ClFNO.ClH/c7-3-1-2-4 (10)6 (9)5 (3)8;/h1-2,10H,9H2;1H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the compound.Physical And Chemical Properties Analysis

2-Amino-4-chloro-3-fluorophenol hydrochloride is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación

- Cytotoxicity Studies : Researchers have explored the cytotoxic effects of this compound on human cancer cells. Its unique structure, containing both an amino group and a hydroxyl group in the ortho position, makes it an ideal precursor for synthesizing benzoxazoles and benzoxazines .

- Selective PI3Kβ Inhibitors : 2-Amino-4-chloro-3-fluorophenol hydrochloride has been employed as a reagent in the preparation of selective PI3Kβ inhibitors. These inhibitors are investigated for their potential in treating PTEN-deficient cancers .

- Building Block : As a versatile building block, this compound offers a blend of reactivity and selectivity. Researchers use it to synthesize more complex molecules, contributing to the development of novel materials and organic compounds .

- Enzyme Inhibition Studies : Scientists have examined its potential as an enzyme inhibitor, particularly in the context of kinase or phosphatase inhibition. Understanding its interactions with biological targets is crucial for drug discovery .

- Chromatographic Applications : Researchers have used 2-amino-4-chloro-3-fluorophenol hydrochloride as a reference compound in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods. Its distinct UV absorbance properties aid in detection and quantification .

- Substitution Reactions : The compound’s chloro and fluoro substituents make it an interesting intermediate in various synthetic pathways. Chemists utilize it for creating diverse chemical structures .

Medicinal Chemistry and Drug Development

Phosphatase and TENsin Homologue (PTEN) Inhibitors

Materials Science and Organic Synthesis

Biological and Biochemical Research

Analytical Chemistry

Organic Synthesis and Reaction Intermediates

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

Similar compounds such as 2-amino-3-fluorophenol have been used in the preparation of selective pi3kβ inhibitors for the treatment of phosphatase and tensin homologue (pten) deficient cancers . Therefore, it’s possible that 2-Amino-4-chloro-3-fluorophenol hydrochloride may also target similar pathways.

Mode of Action

The amine and hydroxy groups in similar compounds like 2-amino-4-fluorophenol can coordinate to a metal centre to form 5-membered ring complexes . This coordination could potentially influence the compound’s interaction with its targets.

Result of Action

A heteroleptic tin (iv) complex with a similar compound, 2-amino-4-fluorophenol, has shown in vitro cytotoxicity towards human cancer cells . This suggests potential anticancer activity.

Propiedades

IUPAC Name |

2-amino-4-chloro-3-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO.ClH/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMAMQNMLFGCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)N)F)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-(2-methyl-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}propyl)carbamate](/img/structure/B2910664.png)

![3-Fluorosulfonyloxy-5-(spiro[2.5]octan-7-ylcarbamoyl)pyridine](/img/structure/B2910667.png)

![2-chloro-6-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2910676.png)

![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2910683.png)